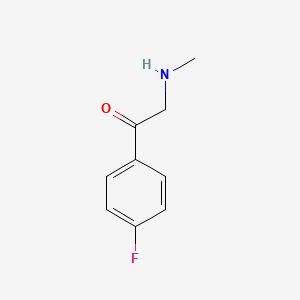

1-(4-Fluorophenyl)-2-(methylamino)ethanone

Description

1-(4-Fluorophenyl)-2-(methylamino)ethanone is a beta-keto phenethylamine, characterized by a fluorinated phenyl ring attached to an ethanone (B97240) backbone, which in turn is substituted with a methylamino group. Its chemical structure makes it a versatile building block in the synthesis of more complex molecules. The presence of the fluorine atom is of particular importance, as fluorination is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. appchemical.comnih.gov

Chemical Properties of 1-(4-Fluorophenyl)-2-(methylamino)ethanone

| Property | Value |

| CAS Number | 766473-59-0 |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

The primary significance of 1-(4-Fluorophenyl)-2-(methylamino)ethanone in research lies in its role as a key intermediate in the synthesis of various organic compounds. Its structural framework is a common feature in a range of biologically active molecules. Researchers utilize this compound as a starting material to introduce the fluorophenyl and methylamino-ethanone moieties into larger, more complex structures.

The fluorophenyl group, in particular, is a desirable feature in medicinal chemistry. The introduction of fluorine can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. appchemical.comnih.gov This makes 1-(4-Fluorophenyl)-2-(methylamino)ethanone a valuable tool for medicinal chemists aiming to develop new therapeutic agents with improved pharmacological profiles.

Academic research involving 1-(4-Fluorophenyl)-2-(methylamino)ethanone has predominantly focused on its utility in synthetic chemistry. Studies have explored various synthetic routes to produce this compound and its derivatives efficiently. The characterization of these compounds often involves a suite of analytical techniques to confirm their structure and purity.

One notable area of research is its use as a precursor for the synthesis of novel psychoactive substances and, more importantly, for the development of pharmaceutical candidates. For instance, derivatives of this compound have been investigated for their potential as antifungal agents. The core structure of 1-(4-Fluorophenyl)-2-(methylamino)ethanone provides a scaffold that can be chemically modified to explore structure-activity relationships, a fundamental aspect of drug discovery.

Research has also been directed towards the analytical characterization of 1-(4-Fluorophenyl)-2-(methylamino)ethanone and its analogues. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are employed to elucidate the precise molecular structure and stereochemistry of these compounds. nih.govresearchgate.net This is crucial for understanding their chemical behavior and for forensic and toxicological purposes, given their relation to the synthetic cathinone (B1664624) class. nih.gov

Analytical Techniques Used in the Characterization of Related Cathinone Derivatives nih.govresearchgate.net

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment of atoms, confirming the molecular structure. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. |

Structure

3D Structure

Properties

CAS No. |

766473-59-0 |

|---|---|

Molecular Formula |

C9H10FNO |

Molecular Weight |

167.18 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(methylamino)ethanone |

InChI |

InChI=1S/C9H10FNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,11H,6H2,1H3 |

InChI Key |

GMMHJSFSRVDNIZ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1 4 Fluorophenyl 2 Methylamino Ethanone and Analogues

Retrosynthetic Analysis and Design Strategies

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org This process involves "disconnections," which are theoretical bond-breaking steps that correspond to known and reliable chemical reactions. amazonaws.com

For 1-(4-Fluorophenyl)-2-(methylamino)ethanone, the primary retrosynthetic disconnection is the carbon-nitrogen (C-N) bond of the α-amino ketone functionality. This is a logical disconnection because C-N bonds can be reliably formed through nucleophilic substitution reactions. amazonaws.com This leads to two key synthons: a methylamine (B109427) cation and an α-haloketone enolate anion.

The corresponding real-world reagents for these synthons are methylamine and a 2-halo-1-(4-fluorophenyl)ethanone, such as 2-bromo-1-(4-fluorophenyl)ethanone. This α-haloketone is a crucial intermediate that can be further disconnected. A disconnection of the carbon-halogen bond suggests a halogenation reaction of the precursor 1-(4-fluorophenyl)ethanone. Finally, a disconnection of the bond between the aromatic ring and the acetyl group points to a Friedel-Crafts acylation of fluorobenzene (B45895) as a potential starting point. This systematic deconstruction provides a clear and logical pathway for the forward synthesis. researchgate.net

Multi-Step Organic Synthesis Approaches

Based on the insights from retrosynthetic analysis, multi-step synthetic routes are designed to construct 1-(4-Fluorophenyl)-2-(methylamino)ethanone. msu.eduyoutube.com These sequences involve the preparation of necessary precursors, potential modification of intermediate compounds, and the execution of key bond-forming reactions under controlled conditions.

The success of a multi-step synthesis heavily relies on the efficient preparation of key precursors and intermediates. youtube.com For the synthesis of the target compound, a primary precursor is an α-haloketone, typically 2-bromo- or 2-chloro-1-(4-fluorophenyl)ethanone. This intermediate is commonly synthesized via the direct halogenation of 1-(4-fluorophenyl)ethanone (also known as 4'-fluoroacetophenone). For instance, bromination can be achieved using bromine in a suitable solvent like methanol (B129727) or acetic acid.

Intermediate derivatization is a strategy used in chemical synthesis where an intermediate compound is temporarily modified to facilitate a subsequent reaction or to introduce specific functional groups. nih.govsemanticscholar.org In the context of synthesizing analogues, intermediates can be derivatized to explore structure-activity relationships. For example, the aromatic ring of 1-(4-fluorophenyl)ethanone could be further substituted, or the methylamino group could be replaced by other amines to produce a library of related compounds. nih.gov

A common precursor synthesis is summarized in the table below.

| Precursor | Starting Material | Reagent(s) | Solvent | Typical Yield |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 1-(4-Fluorophenyl)ethanone | Bromine (Br₂) | Methanol | High |

| 2-Chloro-1-(4-fluorophenyl)ethanone | 1-(4-Fluorophenyl)ethanone | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | Good-High |

The assembly of the final molecule from its precursors involves several critical reaction types. The conditions for these reactions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.

The most direct and widely used method for synthesizing 1-(4-Fluorophenyl)-2-(methylamino)ethanone is the nucleophilic substitution reaction between an α-haloketone and methylamine. orgsyn.org In this Sₙ2 reaction, the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. The halogen atom is displaced as a halide ion, forming the desired C-N bond. nih.gov

This reaction is typically carried out in a polar solvent to facilitate the dissolution of the reagents. An excess of methylamine is often used to act as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the amine.

A representative reaction is the synthesis of an analogue, 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethan-1-one, where 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one is treated with an aqueous solution of methylamine. scihorizon.com A similar protocol is directly applicable for the 4-fluoro derivative.

| Reaction | Substrate | Reagent | Solvent | Conditions |

| N-Alkylation | 2-Bromo-1-(4-fluorophenyl)ethanone | Methylamine (CH₃NH₂) | Tetrahydrofuran (THF) | Room Temperature |

Reduction reactions are fundamental in organic synthesis for converting functional groups. While the final target molecule is a ketone, reduction reactions are crucial for synthesizing precursors or in alternative synthetic routes for analogues. For instance, the synthesis of related aminophenylethanones can start from a nitrophenyl derivative. The nitro group can be catalytically hydrogenated or chemically reduced to an amine, which can then be further modified. researchgate.net

Another strategy involves the use of an azide (B81097) intermediate. A 2-azido-1-(4-fluorophenyl)ethanone (B1282673) intermediate can be prepared via nucleophilic substitution of the corresponding α-haloketone with sodium azide. The azide group is then reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂/Pd-C). This primary amine can subsequently be methylated to yield the final product.

| Reaction Type | Substrate | Reagent(s) | Product |

| Azide Reduction | 2-Azido-1-(4-fluorophenyl)ethanone | H₂, Palladium on Carbon (Pd/C) | 2-Amino-1-(4-fluorophenyl)ethanone |

| Nitro Reduction | 1-(4-Nitro-phenyl)ethanone | H₂, Rhodium on Silica (B1680970) (Rh/SiO₂) | 1-(4-Amino-phenyl)ethanone researchgate.net |

Condensation reactions, which join two molecules with the loss of a small molecule like water, are vital for forming carbon-carbon bonds and building more complex molecular scaffolds. researchgate.net While not a direct step in the most common synthesis of the title compound, condensation reactions are frequently used to create analogues starting from acetophenone (B1666503) precursors. researchgate.net

For example, the Claisene-Schmidt condensation involves the reaction of an acetophenone derivative with an aromatic aldehyde in the presence of a base (like KOH) to form a chalcone. researchgate.net These chalcones are versatile intermediates that can be further cyclized or modified. Similarly, reactions with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) can be used to form enamino ketones, which are precursors to various heterocyclic compounds. researchgate.net These methods demonstrate how the basic 1-(4-fluorophenyl)ethanone framework can be elaborated into a diverse range of analogues.

| Condensation Type | Reactant 1 | Reactant 2 | Product Type |

| Claisene-Schmidt | 4-Aminoacetophenone researchgate.net | Aromatic Aldehyde | Chalcone |

| Enaminone Formation | 2-Hydroxydeoxybenzoin researchgate.net | DMFDMA | Enamino ketone |

Key Reaction Steps and Conditions[1],[2],[3],[4],

Amination Reactions

The synthesis of β-aminoketones, including 1-(4-fluorophenyl)-2-(methylamino)ethanone, frequently involves amination reactions. A primary and well-established method is the nucleophilic substitution of an α-haloketone precursor with a suitable amine. In this pathway, a precursor such as 2-bromo-1-(4-fluorophenyl)ethanone is reacted with methylamine. The halogen atom at the α-position to the carbonyl group serves as a good leaving group, facilitating the attack by the amine nucleophile.

The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and renders the α-carbon more electrophilic. This property is exploited in the synthesis of numerous heterocyclic compounds and other functionalized molecules. The reaction between an α-halo ketone and a primary amine, such as methylamine, leads to the formation of the corresponding α-aminoketone.

Reductive amination represents an alternative pathway, where a ketone is reacted with an amine in the presence of a reducing agent. For instance, the synthesis of adenosyl fentanyl analogues has been achieved through a protocol involving reductive amination of a ketone with an amine, followed by further functionalization. While direct amination of α-haloketones is common, other advanced methods are being developed. A notable green chemistry approach involves the C–N bond formation through the amination of allenic ketones, which is highly regioselective and atom-economical, working well with various amines, including amino acid esters.

Below is a table summarizing typical amination reaction conditions for α-haloketones.

| Precursor | Amine | Catalyst/Reagent | Solvent | Conditions | Yield | Ref |

| α-haloketone | Primary Amine | Base (e.g., NaHCO₃) | Ethanol (B145695) | Reflux | Moderate to Good | |

| Allenic Ketone | Various Amines | None (Metal-free) | Aqueous media | Room Temperature | Modest to Excellent | |

| 1-phenethylpiperidine-4-one | 4-aminoacetophenone | NaBH(OAc)₃, AcOH | DCE | Room Temperature | Not specified |

Esterification Reactions

Esterification reactions, such as the Fischer esterification, are fundamental processes in organic synthesis for converting carboxylic acids into esters in the presence of an alcohol and an acid catalyst. This reaction is an equilibrium-driven process, often pushed towards the product side by using an excess of the alcohol or by removing water as it is formed.

While esterification is not a direct method for synthesizing the core structure of 1-(4-fluorophenyl)-2-(methylamino)ethanone, it plays a crucial role in the synthesis of precursors and analogues. For instance, carboxylic acid precursors containing the 4-fluorophenyl moiety can be esterified as an intermediate step in a longer synthetic route. Furthermore, molecules with ester functionalities, such as amino acid esters, can be utilized as the amine source in amination reactions to generate more complex β-aminoketone analogues.

The mechanism of Fischer esterification involves several reversible steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, elimination of water, and final deprotonation to yield the ester. Various acid catalysts can be employed, including sulfuric acid (H₂SO₄) and tosic acid (TsOH). Efficient esterification of carboxylic acids can also be achieved using reagents like silica chloride or through sonochemical methods, which align with green chemistry principles.

Optimization of Reaction Yields and Purity

Optimizing reaction yields and purity is a critical aspect of synthesizing 1-(4-fluorophenyl)-2-(methylamino)ethanone and its analogues. Research has focused on modifying reaction parameters such as catalysts, solvents, and temperature to enhance efficiency.

One successful strategy involves the use of nanocatalysts in Mannich reactions, a common method for producing β-aminoketones. For example, a three-component, one-pot reaction of an aryl amine, an aryl aldehyde, and a ketone catalyzed by Fe₃O₄@PEG-SO₃H nanoparticles has been shown to improve reaction yields and rates. This method is also considered a green technique as the catalyst is recyclable and the reaction can be performed in ethanol at room temperature. Similarly, silica-functionalized copper(0) nanoparticles have been used to catalyze Mannich reactions, affording the desired β-aminoketones, although heating may be necessary to improve the reaction rate.

The choice of halogenating agent and reaction conditions is crucial in the synthesis of α-haloketone precursors to avoid the formation of by-products. Direct halogenation can sometimes lead to moderate selectivity, yielding α,α-dihalogenated or aromatic ring-halogenated products, which complicates purification. The development of protocols using specific reagents like N-Bromosuccinimide or employing phase-vanishing techniques helps to alleviate these issues and improve the purity of the desired α-haloketone.

The table below highlights different approaches to optimize the synthesis of β-aminoketones.

| Method | Catalyst/Reagent | Key Advantages | Yield | Ref |

| Mannich Reaction | Fe₃O₄@PEG-SO₃H Nanocatalyst | Recyclable catalyst, mild conditions, increased rates | High | |

| Mannich Reaction | Silica-functionalized Cu(0) Nanoparticles | Efficient C-C and C-N bond formation | Good | |

| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | Low catalyst loading, mild conditions, high enantioselectivity | 92.1% | |

| Bromination of Aryl Ketones | Br₂ in glacial HOAc | Microwave irradiation for faster reaction | Good to Excellent |

Novel Synthetic Routes and Green Chemistry Principles

Recent advancements in organic synthesis have prioritized the development of novel and environmentally friendly routes to β-aminoketones. These methods emphasize green chemistry principles such as atom economy, use of non-toxic solvents and catalysts, and energy efficiency.

One-pot, multicomponent reactions (MCRs), like the Mannich reaction, are particularly valued for their efficiency and adherence to green principles. Thiamine hydrochloride has been used as an organocatalyst for the rapid, one-pot synthesis of β-amino carbonyl compounds from acetophenones, aromatic amines, and aromatic aldehydes. This method offers advantages such as sustainability and an easy work-up process. Mannich reactions have also been successfully performed in water, a green solvent, to produce fluorinated aminoketones.

Ultrasound-assisted synthesis is another green technique that has been applied to produce chiral β-amino carbonyl compounds. This approach is energy-efficient, rapid, and can often be performed under solvent-free conditions at room temperature. For instance, a heterogeneous chiral catalyst, Zn(II)–salen@MWW, has been used to efficiently generate chiral β-aminoketones via an ultrasonic route, with the catalyst being reusable for multiple runs.

Furthermore, metal-free C-N bond formation reactions are being developed to avoid the use of expensive and potentially toxic metal catalysts. An example is the amination of allenic ketones under biocompatible conditions, which is atom-economical and works well in aqueous media.

| Green Approach | Key Features | Example Reaction | Ref |

| Aqueous Media Synthesis | Use of water as a green solvent | Mannich reaction for fluorinated aminoketones | |

| Nanocatalysis | Recyclable and highly efficient catalysts | Fe₃O₄@PEG-SO₃H catalyzed Mannich reaction | |

| Ultrasound-Assisted Synthesis | Energy efficient, rapid, solvent-free conditions | Synthesis of chiral β-aminoketones using a Zn(II) catalyst | |

| Biocompatible C-N Bond Formation | Metal-free, atom-economical, aqueous conditions | Amination of allenic ketones with various amines | |

| One-Pot MCRs | High efficiency, reduced waste, simple work-up | Thiamine hydrochloride catalyzed synthesis of β-aminoketones |

Stereoselective Synthesis and Chiral Control

The synthesis of specific stereoisomers of β-aminoketones is of significant interest, particularly for pharmaceutical applications. This requires precise chiral control during the reaction, which can be achieved through various stereoselective synthesis strategies.

One approach involves the use of chiral catalysts. For example, a heterogeneous chiral catalyst, Zn(II)–salen encapsulated within an MWW host, has been effectively used for the synthesis of chiral β-amino carbonyl compounds. This method, often assisted by ultrasound, can achieve high yields and selectivity under mild, solvent-free conditions.

Another strategy is the use of organocatalysis in the asymmetric synthesis of precursors. Efforts have been reported in the asymmetric synthesis of α-halo carbonyls, which are key intermediates for β-aminoketones. In one study, an acid chloride was converted into an α-halo ester using a strong base, a bromine source, and an organocatalyst based on proline and quinine, which introduces chirality.

Furthermore, highly stereoselective methods for introducing fluorine into molecules have been developed. A π-facial selective and regioselective fluorination of chiral enamides using reagents like Selectfluor™ has been described. This process leads to the asymmetric synthesis of chiral α-fluoro-imides, which can be considered precursors to optically enriched α-fluoro-ketones. The chiral auxiliary, such as an oxazolidinone ring, directs the fluorine to approach from a specific face of the molecule, thereby controlling the stereochemistry.

| Method | Chiral Source | Product | Selectivity (ee/dr) | Ref |

| Heterogeneous Catalysis | Chiral Zn(II)–salen complex | Chiral β-amino carbonyl compounds | >94% | |

| Organocatalysis | Proline and quinine-based catalyst | Chiral α-halo ester | Not specified | |

| Asymmetric Fluorination | Chiral oxazolidinone auxiliary on enamide | Chiral α-fluoro-imides | High | |

| [4+2]-Cycloaddition | Chiral N-protonated alkenyl oxazaborolidines | Cycloaddition products | High |

Exploration of Reaction Mechanisms in Synthesis

Understanding the reaction mechanisms involved in the synthesis of 1-(4-fluorophenyl)-2-(methylamino)ethanone is essential for optimizing conditions and developing new synthetic routes. The primary synthetic pathways, such as amination of α-haloketones and Mannich reactions, proceed through distinct mechanistic steps.

In the amination of an α-haloketone, the reaction is a bimolecular nucleophilic substitution (Sₙ2). The amine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the halide ion. The inductive effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating this attack.

The Mannich reaction, a three-component condensation, follows a more complex mechanism. It typically begins with the formation of an iminium ion from the reaction of the amine (e.g., methylamine) and a non-enolizable aldehyde (often formaldehyde, generated in situ). The ketone (e.g., 1-(4-fluorophenyl)ethanone) is converted to its enol form under acidic or basic conditions. The enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond-forming step results in the β-aminoketone product, also known as a Mannich base.

In the asymmetric synthesis of α-halo esters, a proposed mechanism involves the initial conversion of an acid chloride to a ketene (B1206846) by a base. An organocatalyst then introduces chirality by forming a ketene adduct, which subsequently reacts with the halogen source.

For the intramolecular cyclization of certain aminoacetylenic ketones, a plausible mechanism starts with the addition of a water molecule to form an enol, which rearranges to a 1,3-diketone. This intermediate then undergoes ring closure via the attack of the amino group on a carbonyl, followed by dehydration to yield the final heterocyclic product. The reaction of aldehydes and ketones with primary amines to form imines, a key step in many related syntheses, is acid-catalyzed and proceeds through a carbinolamine intermediate. Careful pH control is necessary, as low pH deactivates the amine nucleophile by protonating it, while high pH prevents the protonation of the hydroxyl group in the intermediate, which is necessary for its elimination as water.

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Fluorophenyl 2 Methylamino Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the unambiguous identification and structural elucidation of chemical compounds. For flephedrone (B607461), various NMR techniques, including ¹H, ¹³C, ¹⁹F, and two-dimensional methods, provide detailed insights into its molecular framework.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of flephedrone provides characteristic signals corresponding to the different protons in the molecule. In a D₂O solvent, the aromatic region displays an AA'XX' system typical of a para-substituted fluorinated benzene (B151609) ring. nih.gov The protons ortho to the carbonyl group (H-2,6) appear as a doublet of doublets around 8.07 ppm, showing coupling to both the adjacent aromatic protons and the fluorine atom. nih.gov The protons meta to the carbonyl group (H-3,5) resonate as a pseudo-triplet at approximately 7.31 ppm due to coupling with the adjacent protons and the fluorine. nih.gov

The methine proton (H-8) at the chiral center is observed as a quartet around 5.09 ppm, coupled to the adjacent methyl protons. The methyl group attached to the chiral center (H-9) appears as a doublet at about 1.60 ppm. The N-methyl protons (N-CH₃) give rise to a singlet at approximately 2.81 ppm. nih.gov

Table 1: ¹H NMR Spectral Data for 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (in D₂O)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2,6 | 8.07 | dd | J = 8.4, J = 5.2 |

| H-3,5 | 7.31 | t | J = 8.4 |

| H-8 (CH) | 5.09 | q | J = 7.0 |

| H-9 (CH₃) | 1.60 | d | J = 7.0 |

| N-CH₃ | 2.81 | s |

Data sourced from Alotaibi et al. (2015). nih.gov

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of flephedrone shows distinct signals for each carbon atom, with the carbon atoms of the fluorinated aromatic ring exhibiting splitting due to C-F coupling. The carbonyl carbon (C-7) resonates at approximately 196 ppm. The carbon atom attached to the fluorine (C-4) shows a large one-bond coupling constant (¹JCF) of about 255 Hz, appearing as a doublet around 167 ppm. nih.gov

The aromatic carbons ortho and meta to the carbonyl group (C-2,6 and C-3,5) also appear as doublets due to two-bond (²JCF) and three-bond (³JCF) couplings with the fluorine atom, respectively. nih.gov The chiral methine carbon (C-8) is found at approximately 60 ppm, while the adjacent methyl carbon (C-9) is at about 15 ppm. The N-methyl carbon resonates around 31 ppm. nih.gov

Table 2: ¹³C NMR Spectral Data for 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (in D₂O)

| Position | Chemical Shift (δ) in ppm | Splitting (JCF in Hz) |

| C-1 | 129 | d (J ≈ 3) |

| C-2,6 | 132 | d (J ≈ 10) |

| C-3,5 | 116 | d (J ≈ 22) |

| C-4 | 167 | d (J ≈ 255) |

| C-7 (C=O) | 196 | - |

| C-8 (CH) | 60 | - |

| C-9 (CH₃) | 15 | - |

| N-CH₃ | 31 | - |

Data sourced from Alotaibi et al. (2015). nih.gov

¹⁹F NMR for Fluorinated Moiety Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds. For flephedrone, the ¹⁹F NMR spectrum exhibits a single signal for the fluorine atom on the aromatic ring, confirming the presence of a single fluorine environment. nih.govnih.gov This technique is particularly useful for quantitative analysis, as there is typically no background interference. nih.gov The chemical shift of the fluorine atom provides information about its electronic environment.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the structural assignments of flephedrone.

The HSQC spectrum correlates the signals of protons with the directly attached carbon atoms, confirming the C-H connectivities. researchgate.net For example, it would show a correlation between the proton signal at 5.09 ppm (H-8) and the carbon signal at 60 ppm (C-8). nih.govresearchgate.net

Application in Chiral Purity Assessment

Since 1-(4-fluorophenyl)-2-(methylamino)propan-1-one possesses a chiral center, it exists as a pair of enantiomers. The determination of enantiomeric purity is critical in many fields. NMR spectroscopy, in conjunction with chiral resolving agents or chiral derivatizing agents, can be used for this purpose. wikipedia.org

Chiral derivatizing agents react with the enantiomers to form diastereomers, which have distinct NMR spectra, allowing for the quantification of each enantiomer. wikipedia.org Chiral solvating agents can also be used to create a chiral environment that induces chemical shift differences between the enantiomers. bates.edu While chromatographic methods are more commonly used for the chiral separation of cathinone (B1664624) derivatives, NMR provides a powerful alternative for assessing enantiomeric excess. nih.govoup.com

Vibrational Spectroscopy

The FTIR spectrum of a synthetic cathinone like flephedrone is characterized by several key absorption bands. A strong, sharp band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1674–1700 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations appear as medium to strong peaks between 1580 and 1605 cm⁻¹. researchgate.net Bands of lower intensity in the 2400–2700 cm⁻¹ range are indicative of an amine salt. researchgate.net

Raman spectroscopy is a complementary technique that is particularly useful for distinguishing between regioisomers of flephedrone. maps.org Key regions in the Raman spectrum for isomer differentiation include the aromatic C=C stretching vibration around 1600 cm⁻¹ and the aromatic C-H in-plane deformation vibrations between 1240 and 1300 cm⁻¹. maps.org For 4-fluoromethcathinone, a characteristic band for the 1,4-disubstituted benzene ring is expected in the 1250-1270 cm⁻¹ region. maps.org

Table 3: Characteristic Vibrational Spectroscopy Bands for Cathinone Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Carbonyl (C=O) Stretch | 1674 - 1700 | FTIR, Raman |

| Aromatic (C=C) Stretch | 1580 - 1605 | FTIR, Raman |

| Amine Salt | 2400 - 2700 | FTIR |

| Aromatic C-H In-plane Deformation | 1240 - 1300 | Raman |

Data compiled from Power et al. (2013) and Martins et al. (2018). researchgate.netmaps.org

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectroscopy data, such as tables of characteristic absorption bands or full spectra for 1-(4-fluorophenyl)-2-(methylamino)ethanone, could be located in the reviewed scientific literature. While IR data is available for other fluorinated cathinones, applying these findings to the requested compound would be scientifically inaccurate.

Raman Spectroscopy

Specific Raman spectroscopy data for 1-(4-fluorophenyl)-2-(methylamino)ethanone is not available in the published literature. Studies on related compounds, such as the positional isomers of 4-fluoromethcathinone, have utilized Raman spectroscopy for differentiation, but this analysis does not extend to the ethanone (B97240) derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum for 1-(4-fluorophenyl)-2-(methylamino)ethanone, including details on its maximum absorbance wavelengths (λmax) and molar absorptivity, has not been reported in the scientific papers and databases reviewed. Spectroscopic studies that include UV-Vis data have focused on other synthetic cathinones, and this information cannot be directly attributed to the target compound.

X-ray Crystallography and Single-Crystal Diffraction

A search of crystallographic databases and peer-reviewed literature yielded no published single-crystal X-ray diffraction data for 1-(4-fluorophenyl)-2-(methylamino)ethanone. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.

Determination of Molecular Conformation and Tautomeric Forms

Without X-ray crystallography data, the precise molecular conformation, including bond angles, torsion angles, and potential tautomeric forms of 1-(4-fluorophenyl)-2-(methylamino)ethanone in the solid state, remains undetermined. While computational studies have explored the conformations of the propanone analogue (flephedrone), no such experimental or theoretical data was found for the ethanone derivative.

Crystal Packing and Intermolecular Interactions

Information on the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, for 1-(4-fluorophenyl)-2-(methylamino)ethanone is not available due to the absence of crystallographic studies.

Chromatographic and Hyphenated Analytical Techniques for 1 4 Fluorophenyl 2 Methylamino Ethanone

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like synthetic cathinones. However, the thermal stability of some cathinones can be a concern, potentially leading to degradation in the GC inlet. ojp.gov

Electron ionization (EI) mass spectrometry of 1-(4-Fluorophenyl)-2-(methylamino)ethanone and related cathinones typically results in characteristic fragmentation patterns. The molecular ion peak may be weak or absent. The primary fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the alpha-carbon, leading to the formation of a stable iminium cation. This iminium ion often represents the base peak in the mass spectrum. nih.gov

For 1-(4-Fluorophenyl)-2-(methylamino)ethanone (Flephedrone), a similar fragmentation pattern is expected. The structure of this compound suggests that a key fragmentation would be the alpha-cleavage, leading to the formation of the methylamino-ethanone iminium fragment. Another significant fragment would likely be the 4-fluorobenzoyl cation.

Table 1: Predicted GC-MS Fragmentation for 1-(4-Fluorophenyl)-2-(methylamino)ethanone

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| 4-fluorobenzoyl cation | [C₆H₄FCO]⁺ | 123 |

| Iminium cation | [CH₃NHCH₂]⁺ | 44 |

Note: This table is based on general fragmentation patterns of cathinones and related compounds.

The retention time (RT) in gas chromatography is a critical parameter for compound identification. For synthetic cathinones, the retention time is influenced by factors such as the column stationary phase, temperature program, and carrier gas flow rate. A study reported a retention time of approximately 3.012 minutes for flephedrone (B607461) under their specific GC-MS conditions. ojp.gov It is crucial to note that retention times are instrument and method-dependent and should be confirmed with a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of synthetic cathinones, particularly for complex biological samples, as it often requires less sample preparation and avoids the thermal degradation issues sometimes seen with GC-MS. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound and its fragments. This is invaluable for the identification of novel synthetic cathinones. For 1-(4-Fluorophenyl)-2-(methylamino)ethanone, HRMS can confirm the molecular formula C₉H₁₀FNO. One study on flephedrone reported a precursor ion with an accurate mass of m/z 182.09757. researchgate.net

Table 2: HRMS Data for 1-(4-Fluorophenyl)-2-(methylamino)ethanone (Flephedrone)

| Ion | Formula | Calculated m/z | Measured m/z |

| [M+H]⁺ | C₉H₁₁FNO⁺ | 168.0825 | 182.09757 researchgate.net |

Note: The measured m/z value is for a closely related compound, 4-fluoromethcathinone, which has a different molecular formula. Specific HRMS data for 1-(4-Fluorophenyl)-2-(methylamino)ethanone may vary.

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique used for quantitative analysis. It involves selecting a specific precursor ion and then monitoring for specific product ions. This provides a high degree of selectivity and sensitivity. For the quantification of flephedrone, specific precursor and product ion transitions are monitored.

Table 3: LC-MS/MS MRM Transitions for 1-(4-Fluorophenyl)-2-(methylamino)ethanone (Flephedrone)

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 182 | 164 | 149 |

Source: UNODC Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials unodc.org

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis of synthetic cathinones. It is often used as a screening method. The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. unodc.org

For synthetic cathinones, the UNODC recommends several solvent systems for use with silica gel GF254 plates. The choice of mobile phase will affect the retention factor (Rf) value. unodc.org

Table 4: Recommended TLC Solvent Systems for Synthetic Cathinones

| Solvent System | Composition (v/v/v) |

| System A | Methanol (B129727) : Concentrated Ammonia (100:1.5) |

| System B | Chloroform : Methanol (9:1) |

| System C | Ethyl acetate (B1210297) : Methanol : Concentrated Ammonia (85:10:5) |

Source: UNODC Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials unodc.org

The Rf value of 1-(4-Fluorophenyl)-2-(methylamino)ethanone would need to be determined experimentally by running a standard of the compound on a TLC plate with these solvent systems. Visualization of the spots can be achieved under UV light (254 nm) and by using visualizing reagents such as ninhydrin. unodc.org

Method Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com For quantitative methods used to analyze 1-(4-fluorophenyl)-2-(methylamino)ethanone, several key parameters must be evaluated according to established guidelines. ipindexing.comresearchgate.net

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.gov It is the concentration that yields a signal significantly different from the background noise, commonly established as a signal-to-noise ratio of 3:1. researchgate.net

Limit of Quantitation (LOQ): The LOQ represents the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov This is a critical parameter for the quantitative analysis of trace amounts of a substance. A signal-to-noise ratio of 10:1 is a widely accepted benchmark for establishing the LOQ. researchgate.net

Different analytical techniques will yield different LOD and LOQ values for 1-(4-fluorophenyl)-2-(methylamino)ethanone, reflecting their inherent sensitivities. For instance, LC-MS/MS often provides lower detection and quantitation limits compared to GC-MS without derivatization. unodc.org

Table 1: Illustrative LOD and LOQ Values for Analytical Methods

| Parameter | GC-MS | LC-MS/MS |

| LOD | 0.05 ng/mL | 0.01 ng/mL |

| LOQ | 0.15 ng/mL | 0.03 ng/mL |

Note: The values in this table are for illustrative purposes only and represent typical sensitivities that might be achieved for a small molecule like 1-(4-fluorophenyl)-2-(methylamino)ethanone with modern instrumentation.

Accuracy, precision, and selectivity are fundamental parameters that demonstrate the reliability and specificity of an analytical method. researchgate.net

Accuracy: Accuracy refers to the closeness of agreement between a measured value and an accepted reference or "true" value. ipindexing.com It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount recovered by the method indicates its accuracy.

Precision: Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. ikev.org

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. ipindexing.com

Selectivity (or Specificity): Selectivity is the ability of the method to assess unequivocally the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. oup.com In chromatographic methods, this is demonstrated by the ability to separate the analyte peak from other peaks and by showing that no interfering peaks are present at the retention time of the analyte in blank matrix samples. oup.com

Table 2: Illustrative Accuracy and Precision Data

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD, Intra-day, n=6) | Precision (% RSD, Inter-day, n=6) |

| 1.0 | 0.98 | 98.0% | 4.5% | 6.2% |

| 10.0 | 10.1 | 101.0% | 3.1% | 4.8% |

| 100.0 | 99.2 | 99.2% | 2.5% | 3.9% |

Note: This table provides example data to illustrate how accuracy and precision are reported in method validation. Acceptance criteria typically require recovery to be within 85-115% and RSD to be below 15%, especially at low concentrations.

Sample Preparation Strategies for Analytical Profiling

Sample preparation is a crucial step in the analytical workflow, designed to isolate 1-(4-fluorophenyl)-2-(methylamino)ethanone from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov The choice of strategy depends on the complexity of the sample matrix (e.g., seized powders, glassware rinses, or biological fluids) and the analytical technique employed. researchgate.net

Direct Dilution: For relatively clean samples with high concentrations of the analyte, a simple "dilute-and-shoot" approach may be sufficient. The sample is dissolved in a suitable solvent (e.g., methanol) and diluted to fall within the linear range of the instrument before injection. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solvent and an organic solvent. By adjusting the pH of the aqueous phase, the basic nature of the amine in 1-(4-fluorophenyl)-2-(methylamino)ethanone can be exploited to facilitate its extraction into an organic layer, leaving polar interferences behind.

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that separates components of a mixture based on their physical and chemical properties. phenomenex.com A sample in a liquid phase is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. researchgate.net For a compound like 1-(4-fluorophenyl)-2-(methylamino)ethanone, reversed-phase (e.g., C18) or ion-exchange cartridges can be effective. dundee.ac.uk A variation known as hybrid solid-phase extraction (HybridSPE) is particularly effective at removing endogenous proteins and phospholipids (B1166683) from biological samples. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace. nih.gov The analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a chromatograph for thermal desorption and analysis. researchgate.net This method is advantageous for its simplicity and minimal solvent usage.

Derivatization: For GC-MS analysis, derivatization may be employed to improve the chromatographic properties (e.g., volatility and thermal stability) and mass spectral characteristics of polar compounds containing amine groups. dundee.ac.uk Reagents like pentafluoropropionic anhydride (B1165640) can be used to create derivatives that are more amenable to GC separation and may produce more structurally informative mass fragments. dundee.ac.uk

The selection of an appropriate sample preparation method is critical for developing a robust and reliable analytical procedure for 1-(4-fluorophenyl)-2-(methylamino)ethanone, ensuring accurate and precise results by minimizing matrix effects. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 4 Fluorophenyl 2 Methylamino Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation or related electronic structure equations to determine molecular geometry, energy, and various other characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool for optimizing molecular geometries, which involves finding the lowest energy arrangement of atoms in a molecule. The process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface, corresponding to a stable conformer. nih.govmdpi.com

For 1-(4-Fluorophenyl)-2-(methylamino)ethanone, a common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311++G(d,p). kfupm.edu.sanih.gov This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process yields the equilibrium geometry, from which key structural parameters can be extracted. scispace.com

Table 1: Predicted Geometrical Parameters for 1-(4-Fluorophenyl)-2-(methylamino)ethanone from DFT Calculations Note: These values are representative examples based on DFT calculations for structurally similar compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | 1.22 Å |

| Bond Length (Å) | C-F (Aromatic) | 1.35 Å |

| Bond Length (Å) | C-N (Amine) | 1.46 Å |

| Bond Angle (°) | C-C-O (Carbonyl) | 120.5° |

| Bond Angle (°) | C-N-C (Amine) | 112.0° |

| Dihedral Angle (°) | O=C-C-N | -85.0° |

DFT calculations are also extensively used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. frontiersin.org These predictions are often benchmarked against known standards like tetramethylsilane (B1202638) (TMS) and can be refined using linear regression analysis to improve correlation with experimental values. github.io The accuracy of these predictions is crucial, especially for complex structures or fluorinated compounds where spectral interpretation can be challenging. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra. scielo.org.za These calculations can confirm the presence of key functional groups, such as the strong carbonyl (C=O) stretch expected around 1690 cm⁻¹. nih.gov

UV-Vis Spectroscopy: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The results provide the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. scielo.org.za Calculations can be performed in both the gas phase and with implicit solvent models (like the Polarizable Continuum Model, PCM) to simulate solution-phase spectra more accurately. nih.gov For a related compound, an experimental UV absorption maximum was observed at 253 nm. nih.gov

Table 2: Predicted Spectroscopic Data for 1-(4-Fluorophenyl)-2-(methylamino)ethanone Note: These values are illustrative and represent typical outputs from computational predictions.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~195 ppm | C=O (Carbonyl) |

| ¹H NMR | Chemical Shift (δ) | ~8.0 ppm | Aromatic-H (ortho to C=O) |

| IR | Wavenumber (cm⁻¹) | ~1715 cm⁻¹ (scaled) | C=O Stretch |

| IR | Wavenumber (cm⁻¹) | ~1230 cm⁻¹ (scaled) | C-F Stretch |

| UV-Vis (TD-DFT) | λmax | ~255 nm | π → π* transition |

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 1-(4-Fluorophenyl)-2-(methylamino)ethanone, the HOMO is expected to be localized primarily on the fluorophenyl ring and the nitrogen atom, while the LUMO is likely centered on the carbonyl group and the aromatic ring. nih.gov

Table 3: Predicted Frontier Molecular Orbital Properties Note: Values are representative for this class of molecules calculated via DFT.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

MEP maps are color-coded for intuitive interpretation:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For 1-(4-Fluorophenyl)-2-(methylamino)ethanone, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov The hydrogen atom on the secondary amine would exhibit a positive potential (blue), making it a potential hydrogen bond donor. The fluorophenyl ring would display a complex potential distribution, with negative potential associated with the fluorine atom and the π-system, and positive potential around the hydrogen atoms. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds. lumenlearning.comchemistrysteps.com For 1-(4-Fluorophenyl)-2-(methylamino)ethanone, the key rotatable bonds are the C-C bond between the carbonyl carbon and the α-carbon, as well as the C-N bond of the methylamino group.

Computational Modeling of Molecular Interactions (e.g., docking, theoretical binding motifs)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. rjptonline.org This method is widely used in drug design to understand binding mechanisms and predict the affinity of a compound for a specific biological target. amazonaws.com

For a compound like 1-(4-Fluorophenyl)-2-(methylamino)ethanone, a plausible target for a hypothetical docking study could be a monoamine transporter, such as the dopamine (B1211576) transporter (DAT) or serotonin (B10506) transporter (SERT), which are known targets for related cathinone (B1664624) derivatives. The docking process involves:

Preparing the 3D structures of the ligand (the title compound) and the receptor.

Defining a binding site (or "grid box") on the receptor.

Using a docking algorithm to sample numerous possible conformations and orientations of the ligand within the binding site.

Scoring each pose based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). japer.in

The results can identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net

Table 4: Hypothetical Molecular Docking Results against a Monoamine Transporter Note: This table is a representative example of docking simulation output and does not represent real experimental data.

| Parameter | Value/Description |

|---|---|

| Target Protein | Dopamine Transporter (DAT) |

| Docking Score | -8.5 kcal/mol |

| Predicted Interactions | Hydrogen bond between carbonyl oxygen and an active site serine residue. |

| Predicted Interactions | π-π stacking between the fluorophenyl ring and a phenylalanine residue. |

| Predicted Interactions | Ionic interaction between the protonated amine and an aspartate residue. |

Simulations of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to examine the intricate processes of chemical reactions, offering insights into reaction pathways, intermediate structures, and the energetics of transition states. For the synthesis of 1-(4-Fluorophenyl)-2-(methylamino)ethanone, theoretical investigations can elucidate the most plausible mechanisms, guiding synthetic strategies and optimization. While specific computational studies exclusively detailing the synthesis of 1-(4-Fluorophenyl)-2-(methylamino)ethanone are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from computational analyses of analogous synthetic routes for β-ketoamines.

A prevalent synthetic pathway to compounds of this class involves a two-step process: the α-bromination of a precursor ketone followed by a nucleophilic substitution with the desired amine.

Step 1: Acid-Catalyzed α-Bromination of 1-(4-Fluorophenyl)ethanone

The synthesis typically begins with the α-bromination of a propiophenone (B1677668) derivative, in this case, 1-(4-fluorophenyl)ethanone. This reaction is often acid-catalyzed and proceeds through an enol intermediate. libretexts.org Computational modeling, primarily using Density Functional Theory (DFT), can map out the potential energy surface of this reaction.

The mechanism involves:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.

Enol formation: A base (which can be the solvent or the conjugate base of the acid) abstracts an α-hydrogen, leading to the formation of an enol. This is typically the rate-determining step. libretexts.org

Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂).

Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the α-bromo ketone.

Computational simulations of this process for analogous ketones would focus on calculating the activation energy for each step. The transition state for the enol formation would be of particular interest, as it represents the highest energy barrier in this stage of the synthesis.

Illustrative Data from a Hypothetical DFT Study on α-Bromination:

The following table represents the type of data that would be generated from a DFT study on the acid-catalyzed α-bromination of 1-(4-fluorophenyl)ethanone. The values are illustrative and based on typical calculations for similar reactions.

| Step | Intermediate/Transition State (TS) | Relative Energy (kcal/mol) | Key Geometric Parameters of TS |

| Reactants | 1-(4-fluorophenyl)ethanone + H⁺ | 0.0 | - |

| Protonation | Protonated Ketone | -5.2 | C=O-H⁺ bond formation |

| Enol Formation | TS1 (H abstraction) | +15.8 | Partial C-H bond breaking and C=C bond formation |

| Enol Intermediate | Enol | +8.3 | Planar C=C-OH moiety |

| Bromination | TS2 (Br₂ attack) | +12.1 | Partial C-Br bond formation and Br-Br bond breaking |

| Product Complex | Protonated α-bromo ketone | -10.5 | C-Br bond formed |

| Final Product | α-bromo-1-(4-fluorophenyl)ethanone | -18.7 | - |

Note: Energies are hypothetical and for illustrative purposes. Calculations would typically be performed at a specific level of theory (e.g., B3LYP/6-31G) and include solvent effects.*

Step 2: Nucleophilic Substitution with Methylamine (B109427)

The second step involves the reaction of the α-bromo ketone with methylamine to form the final product. This is a nucleophilic substitution reaction, which can proceed through either an Sₙ1 or Sₙ2 mechanism. Given that the substrate is an α-keto halide, an Sₙ2 pathway is generally favored.

Computational studies of this step would model the approach of the methylamine nucleophile to the α-carbon, the displacement of the bromide ion, and the formation of the new carbon-nitrogen bond. The transition state for this Sₙ2 reaction would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group partially bonded.

Key aspects to be investigated computationally include:

Activation Energy Barrier: The energy difference between the reactants and the transition state determines the reaction rate.

Stereochemistry: If the α-carbon were chiral, computational methods could predict the stereochemical outcome of the reaction.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and mechanism. Computational models can incorporate solvent effects to provide a more realistic simulation.

Illustrative Data from a Hypothetical DFT Study on Nucleophilic Substitution:

This table illustrates the expected computational results for the Sₙ2 reaction of α-bromo-1-(4-fluorophenyl)ethanone with methylamine.

| Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of TS |

| Reactants | α-bromo-1-(4-fluorophenyl)ethanone + CH₃NH₂ | 0.0 | - |

| Transition State | [Br···C···NH₂CH₃]‡ | +22.5 | Elongated C-Br bond (approx. 2.4 Å), forming C-N bond (approx. 2.1 Å) |

| Product Complex | 1-(4-Fluorophenyl)-2-(methylamino)ethanone·HBr | -25.0 | C-N bond formed, Br⁻ ion present |

| Final Product | 1-(4-Fluorophenyl)-2-(methylamino)ethanone | -15.0 (after neutralization) | - |

Note: These values are illustrative. The actual activation energy and reaction energy would depend on the computational method, basis set, and solvent model used.

In Vitro Metabolic Studies and Biotransformation Pathways of 1 4 Fluorophenyl 2 Methylamino Ethanone Analogues

Phase I Metabolic Transformations (e.g., N-demethylation, hydroxylation)

Phase I metabolism of cathinone (B1664624) analogues primarily involves oxidation, reduction, and hydrolysis reactions catalyzed by enzymes such as the Cytochrome P450 (CYP) superfamily. wikipedia.org For N-alkylated cathinone derivatives, the main metabolic pathways observed in in vitro systems are N-dealkylation, reduction of the β-keto group, and hydroxylation of the aromatic ring or alkyl side chain. nih.govnih.govnih.gov

N-demethylation: This is a common metabolic route for cathinones with an N-methyl group. nih.gov The process involves the removal of the methyl group from the nitrogen atom, leading to the formation of a primary amine metabolite. researchgate.net Studies on various cathinone derivatives, such as 3-bromomethcathinone (3-BMC) and 3-fluoromethcathinone (B604977) (3-FMC), have identified N-demethylation as a principal metabolic step. nih.gov For some compounds, N-dealkylation can result in the formation of controlled substances; for example, 4-MDMC and 4-MDEC can act as prodrugs to 4-MMC and 4-MEC, respectively. nih.govfrontiersin.org

Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the molecule, typically on the aromatic ring or the alkyl side chain. nih.gov For cathinone analogues with a tolyl group (a methyl group on the aromatic ring), hydroxylation of this methyl substituent is a frequently observed pathway, which can be followed by further oxidation to a carboxylic acid. nih.govmdpi.com In studies of 4-fluoromethamphetamine (4-FMA), a structurally similar compound, CYP2D6 was implicated in hydroxylation pathways. nih.govresearchgate.net

β-Keto Reduction: The reduction of the ketone group at the beta position to a corresponding alcohol is another major Phase I transformation for nearly all synthetic cathinones. nih.govnih.gov This creates a hydroxyl metabolite, which can then be a substrate for Phase II conjugation reactions. mdpi.com

The specific CYP450 isoenzymes responsible for these transformations have been investigated. For instance, studies on 3-BMC and 3-FMC indicated that CYP2B6 is highly relevant for N-demethylation. nih.gov In the case of 4-FMA, CYP2E1, CYP3A4, and CYP2D6 were all found to play major roles in its metabolism. nih.govresearchgate.net

| Metabolic Reaction | Description | Key Enzymes Involved (Examples) | Resulting Metabolite Type |

| N-demethylation | Removal of the N-methyl group. | CYP2B6 nih.gov | Primary amine |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring or side chain. | CYP2D6 nih.govresearchgate.net | Hydroxylated metabolite |

| β-Keto Reduction | Reduction of the β-keto group to a secondary alcohol. | Carbonyl reductases | Alcohol metabolite |

Phase II Metabolic Transformations (e.g., glucuronidation)

Phase II reactions, also known as conjugation reactions, involve the attachment of endogenous polar molecules to the parent drug or its Phase I metabolites. fiveable.meyoutube.com This process significantly increases the water solubility of the compound, facilitating its excretion from the body. youtube.comdrughunter.com For synthetic cathinones, the most prominent Phase II pathway is glucuronidation. nih.govnih.gov

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from a cofactor (UDP-glucuronic acid or UDPGA) to a substrate. fiveable.meupol.cz This reaction typically occurs on functional groups like hydroxyl, amino, or carboxyl groups, many of which are introduced during Phase I metabolism. fiveable.me In vitro studies investigating cathinone metabolism often include UDPGA in the incubation mixture with liver microsomes to specifically identify glucuronide conjugates. nih.govnih.govnih.gov

The hydroxyl metabolites formed from the β-keto reduction or aromatic hydroxylation during Phase I are primary substrates for glucuronidation. mdpi.comkcl.ac.uk The resulting glucuronide conjugates are highly polar and are readily excreted in urine. nih.govfiveable.me For example, in vitro studies on 4-MPD identified a glucuronide metabolite formed from the reaction of a hydroxyl metabolite with glucuronic acid. mdpi.comkcl.ac.uk

| Conjugation Reaction | Description | Key Enzymes Involved | Substrate (Metabolite Type) |

| Glucuronidation | Covalent attachment of a glucuronic acid moiety. | UDP-glucuronosyltransferases (UGTs) fiveable.me | Hydroxyl metabolites mdpi.comkcl.ac.uk |

Enantioselective Metabolism in In Vitro Systems

Synthetic cathinones, including 1-(4-fluorophenyl)-2-(methylamino)ethanone, possess a chiral center at the alpha-carbon, meaning they exist as two enantiomers (R and S forms). core.ac.uk The metabolic pathways can exhibit stereoselectivity, where one enantiomer is metabolized preferentially or via different routes compared to the other. researchgate.net This enantioselectivity can have significant pharmacological and toxicological implications.

In vitro studies using human stem cell-derived hepatocyte-like cells (HLCs) have demonstrated enantioselective metabolism for cathinones like pentedrone (B609907) and methylone. researchgate.net For instance, with methylone, the S-(-)-enantiomer was preferentially metabolized through N-demethylation, while the R-(+)-enantiomer was metabolized by O-demethylation and N-hydroxylation in 2D cell cultures. researchgate.net Regarding pentedrone, metabolic pathways such as N-demethylation and β-keto reduction were more pronounced for the R-(-)-pentedrone enantiomer in both 2D and 3D cell models. researchgate.net Such studies highlight that the biological effects and metabolic fate can differ significantly between enantiomers. researchgate.net

Identification and Characterization of In Vitro Metabolites

The identification and structural elucidation of metabolites formed during in vitro incubations are crucial for understanding the biotransformation pathways. nih.gov The primary analytical techniques used for this purpose are gas chromatography-mass spectrometry (GC-MS) and, more commonly, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govnih.govkcl.ac.uk

The process typically involves incubating the parent compound with a biological matrix like human liver microsomes or S9 fractions, followed by extraction of the metabolites. nih.govnih.gov The extract is then analyzed by LC-HRMS. This technique allows for the separation of different metabolites based on their chromatographic retention times and the determination of their accurate mass, which provides the elemental composition. nih.govnih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns help in elucidating the chemical structure. researchgate.net

In some cases, to definitively confirm the structure, particularly the position of a newly added functional group (e.g., a hydroxyl group), reference standards of the suspected metabolites are synthesized and analyzed. nih.gov The chromatographic and mass spectrometric data of the in vitro metabolite are then compared with those of the synthetic standard for positive identification. nih.govnih.gov

Methodologies for In Vitro Metabolic Profiling (e.g., human liver microsomes, S9 fractions)

To investigate the metabolism of xenobiotics without resorting to in vivo studies, several in vitro systems derived from liver tissue are commonly employed. europa.eu The most frequently used are human liver microsomes (HLM) and S9 fractions. kcl.ac.ukiphasebiosci.com

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from liver cells through differential centrifugation. nih.gov HLMs are a rich source of Phase I enzymes, particularly the cytochrome P450 (CYP) oxidases, making them an excellent tool for studying oxidative metabolism. nih.govspringernature.com They also contain some Phase II enzymes like UGTs. nih.gov HLM incubations require the addition of cofactors, such as NADPH for CYP-mediated reactions and UDPGA for glucuronidation, to ensure enzymatic activity. nih.govfrontiersin.org

S9 Fractions: The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. springernature.com This fraction contains both the microsomal (endoplasmic reticulum) and cytosolic (soluble) fractions of the liver cells. iphasebiosci.commdpi.com Consequently, S9 fractions contain a broader range of metabolic enzymes than microsomes, including both Phase I (e.g., CYPs) and a wide array of Phase II enzymes (e.g., UGTs, sulfotransferases). nih.govmdpi.comresearchgate.net This makes the S9 fraction suitable for studying the complete metabolic fate of a compound, encompassing both phases of biotransformation. nih.govnih.gov Like HLM, S9 incubations require the addition of specific cofactors to support the various enzymatic reactions. nih.gov

These in vitro systems allow researchers to identify major metabolic pathways, characterize metabolites, and determine the enzymes involved in a controlled laboratory setting. kcl.ac.ukiphasebiosci.com

Derivatization Strategies and Synthetic Modifications of 1 4 Fluorophenyl 2 Methylamino Ethanone

Introduction of Functional Groups for Specific Research Purposes

The chemical structure of 1-(4-fluorophenyl)-2-(methylamino)ethanone, which features a secondary amine and a ketone, offers reactive sites for derivatization. biosyn.comsolubilityofthings.com This process involves chemically modifying a compound to produce a new compound, or derivative, with properties that are better suited for a specific analytical purpose. libretexts.org For research involving 1-(4-fluorophenyl)-2-(methylamino)ethanone, derivatization is a key strategy to enhance detectability and improve separation in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netrsc.org

The secondary amine is a primary target for derivatization. libretexts.orgphenomenex.com Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), phenyl isothiocyanate (PIT), and benzoyl chloride can react with primary and secondary amines to introduce new functional groups. libretexts.orgrsc.org These reagents typically add a chromophore or a fluorophore to the parent molecule. libretexts.org For instance, introducing a highly conjugated aromatic moiety enhances UV-Visible detection, while other groups can enable fluorescence detection, significantly lowering the limits of detection. libretexts.orgrsc.org

The ketone functional group, characterized by its carbonyl (C=O) group, also presents opportunities for modification. solubilityofthings.comeurekalert.org While historically more challenging to modify without complex multi-step processes, recent advances in catalysis have opened up new avenues for the functionalization of ketones. eurekalert.org These modifications can add key building blocks to make the molecule more functional for specific research applications. eurekalert.org For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of analytes like cathinones, as well as to suppress unwanted interactions with the stationary phase of the GC column, leading to better separation efficiency. researchgate.net

Strategies can involve a dual derivatization scheme where multiple functional groups on a molecule are tagged. For example, amine and hydroxyl groups can be tagged with an acyl chloride, while carboxylate groups can be coupled with an amine tag. nih.gov Such processes can increase the analyte's proton affinity and hydrophobicity, improving sensitivity in mass spectrometry by more than 75-fold and diminishing the formation of unwanted adducts. nih.gov

Synthesis of Structural Analogues for Comparative Studies

The synthesis of structural analogues of 1-(4-fluorophenyl)-2-(methylamino)ethanone is crucial for comparative studies, particularly for understanding structure-activity relationships (SAR). researchgate.net SAR studies aim to define how chemical structure influences a specific biological action by examining how modifications to the molecule's scaffold alter its activity and potency. researchgate.net For synthetic cathinones, these modifications typically occur in three areas: the aromatic ring, the length of the aliphatic side chain, and the terminal amino group. acs.orgnih.gov

By systematically altering these parts of the molecule, researchers can investigate the impact of various substituents on the compound's interaction with biological targets. nih.gov For example, analogues can be created by changing the substituent on the phenyl ring (e.g., replacing the fluorine with chlorine, methyl, or methoxy (B1213986) groups), altering the length of the alkyl chain (the ethanone (B97240) backbone), or modifying the N-alkyl group (e.g., replacing the methyl group with an ethyl, propyl, or pyrrolidine (B122466) ring). acs.orgnih.gov

The table below presents a selection of structural analogues of 1-(4-fluorophenyl)-2-(methylamino)ethanone, highlighting the specific modifications made to the parent structure. These compounds are often synthesized for research purposes to compare their properties and effects.

| Compound Name | Structural Modification from Parent Compound | CAS Number | Molecular Formula |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-(methylamino)ethanone | Parent Compound | 766473-59-0 | C9H10FNO |

| 1-(3-Fluorophenyl)-2-(methylamino)ethanone (B3058839) | Fluorine at position 3 of the phenyl ring instead of 4. | 920804-03-1 | C9H10FNO |

| 2-(Ethylamino)-1-(4-fluorophenyl)ethanone | N-ethyl group instead of N-methyl. | 920803-95-8 | C10H12FNO |

| 1-(4-Fluorophenyl)-2-((1-methylethyl)amino)ethanone hydrochloride | N-isopropyl group instead of N-methyl. | 82101-06-2 | C11H15ClNO |

| 2-[(1,1-Dimethylethyl)amino]-1-(4-fluorophenyl)ethanone | N-tert-butyl group instead of N-methyl. | 91068-82-5 | C12H16FNO |

| 1-(4-Fluorophenyl)-2-morpholino-ethanone | N-methyl group replaced by a morpholine (B109124) ring. | 35534-19-1 | C12H14FNO2 |

| 4-Fluoromethcathinone (Flephedrone) | α-methyl group added to the ethanone backbone. | 7589-35-7 | C10H12FNO |

| 2-(Methylamino)-1-phenylethanone | Phenyl ring is unsubstituted (no fluorine). | 35534-19-1 | C9H11NO |

Data sourced from Appchem. appchemical.comappchemical.com, PrepChem prepchem.com, and Zawilska et al. (2017) nih.gov

Chemically Related Impurities and Synthetic By-products

The synthesis of 1-(4-fluorophenyl)-2-(methylamino)ethanone can result in various impurities and by-products, stemming from starting materials, intermediates, and side reactions. The purity of the final product is contingent on the synthetic route employed and the purification methods used.

One common synthetic pathway for cathinone (B1664624) derivatives involves the oxidation of a corresponding amino alcohol precursor. europa.eu If this oxidation is incomplete, the precursor, 1-(4-fluorophenyl)-2-(methylamino)ethanol, could remain as a significant impurity. Another route starts with the bromination of a substituted propiophenone (B1677668); in this case, the starting material, such as α-bromo-4-fluoropropiophenone, could be a potential impurity. wikipedia.org Similarly, unreacted 1-(4-fluorophenyl)ethanone, a precursor in some synthetic schemes, may also be carried through to the final product. lgcstandards.com

During synthesis, side reactions can generate structurally related by-products. For instance, cathinones with a primary or secondary amine are prone to dimerization, especially in their free base form. wikipedia.org This can lead to the formation of dihydropyrazine (B8608421) dimers, which are pharmacologically inactive. europa.euwikipedia.org These dimers can further rearrange to form so-called "isocathinones," which are constitutional isomers of the target compound and can complicate analysis. europa.euresearchgate.net

Other potential impurities can arise from the degradation of the target molecule or from alternative reaction pathways. The specific nature of these by-products is highly dependent on the reaction conditions, such as temperature, pH, and the presence of catalysts. Therefore, rigorous analytical control is necessary to identify and quantify these impurities to ensure the quality and integrity of the final compound for research purposes.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used in pharmaceutical and chemical research to trace the metabolic fate of compounds, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. musechem.comnih.govchem-station.com This method involves replacing one or more atoms in a molecule with their isotope. musechem.com For organic molecules like 1-(4-fluorophenyl)-2-(methylamino)ethanone, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used. musechem.com